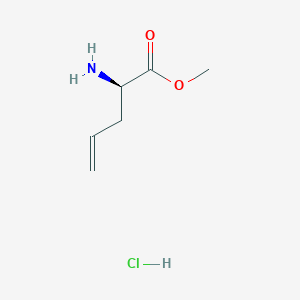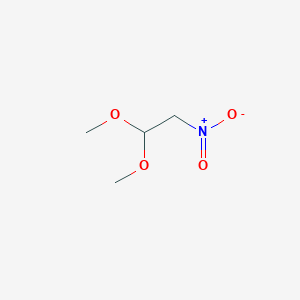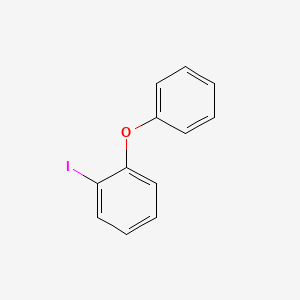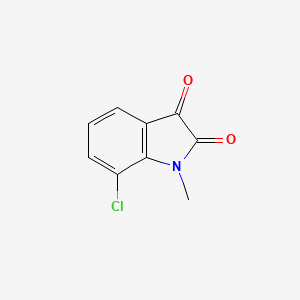
7-chloro-1-methyl-1H-indole-2,3-dione
Overview
Description
7-Chloro-1-methyl-1H-indole-2,3-dione (7-CMD) is a heterocyclic compound with a wide range of biological activities. It has been studied extensively in the laboratory and has been used in a variety of scientific applications.
Scientific Research Applications
Cancer Treatment
Indole derivatives, including 7-chloro-1-methyl-1H-indole-2,3-dione , have been studied for their potential in treating cancer. These compounds can target cancer cells and may be used to develop new chemotherapeutic agents. The unique structure of indole derivatives allows them to interact with various biological targets, potentially inhibiting the growth of cancer cells .
Antimicrobial Activity
The antimicrobial properties of indole derivatives make them candidates for the development of new antibiotics. They have shown effectiveness against a range of microbes, which is crucial given the rising concern over antibiotic resistance. Research into indole derivatives like 7-chloro-1-methyl-1H-indole-2,3-dione could lead to breakthroughs in treating bacterial infections .
Neurological Disorders
Indole compounds have been linked to potential treatments for neurological disorders due to their ability to cross the blood-brain barrier and interact with central nervous system receptors. This makes them valuable for research into drugs that could treat conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives are of significant interest. They can be used to develop medications that reduce inflammation in various conditions, from chronic inflammatory diseases to acute injuries. This application is particularly relevant for conditions where inflammation plays a key role in the disease process .
Antiviral Agents
Indole derivatives have shown promise as antiviral agents. They can inhibit the replication of viruses, including influenza and other RNA viruses. This research is vital for the ongoing development of antiviral drugs, especially in the face of emerging viral threats .
Diabetes Management
Indole derivatives have been evaluated for their role in managing diabetes. They may influence the metabolic pathways associated with diabetes, offering a new approach to controlling blood sugar levels and managing the disease’s long-term effects .
properties
IUPAC Name |
7-chloro-1-methylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-11-7-5(8(12)9(11)13)3-2-4-6(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRICJMZRQHSQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474357 | |
| Record name | 7-chloro-1-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1-methyl-1H-indole-2,3-dione | |
CAS RN |
63220-48-4 | |
| Record name | 7-chloro-1-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-1-methyl-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



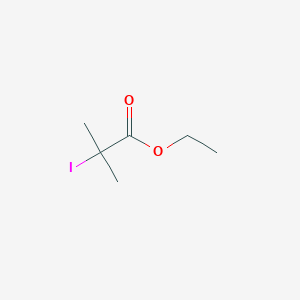
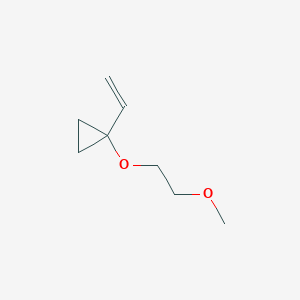
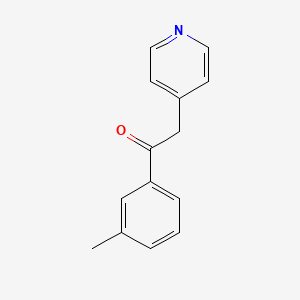

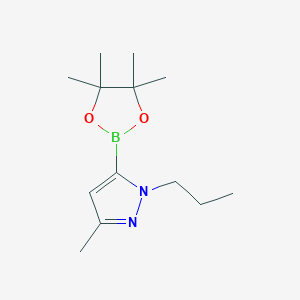
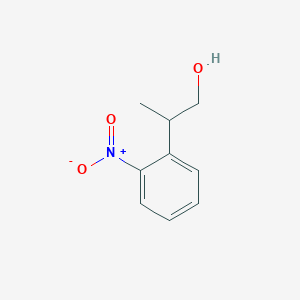
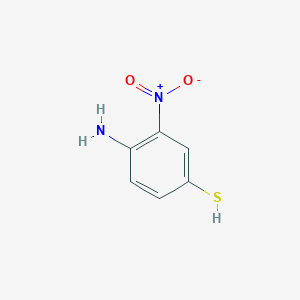
![Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)](/img/structure/B1600810.png)
